molecular formula C6H7N5O B13316090 7-Amino-6-methyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one

7-Amino-6-methyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one

Cat. No.: B13316090
M. Wt: 165.15 g/mol
InChI Key: DCZHQUUMTLUJFI-UHFFFAOYSA-N
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Description

7-Amino-6-methyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one is an organic compound belonging to the class of triazolopyrimidines. This compound is characterized by a triazole ring fused to a pyrimidine ring, with an amino group at the 7th position and a methyl group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-6-methyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one typically involves multi-step reactions. One common method includes the reaction of 1,3-dihalopropane with aminopyrimidine to form an intermediate, followed by reduction, ketonization, and cyclization steps . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Amino-6-methyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-6-methyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its amino and methyl groups contribute to its potential as a versatile intermediate in various synthetic pathways and its efficacy as a CDK2 inhibitor .

Properties

IUPAC Name

7-amino-6-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-3-4(7)11-6(8-2-9-11)10-5(3)12/h2H,7H2,1H3,(H,8,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZHQUUMTLUJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NC=N2)NC1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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